1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole (CBMZ) is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry. CBMZ possesses unique properties that make it an attractive candidate for drug development.
Mecanismo De Acción
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing cell cycle arrest in the G1 phase. It also induces apoptosis in cancer cells by activating the caspase pathway. This compound's neuroprotective effects are attributed to its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good bioavailability. It is rapidly absorbed and distributed in the body, and is metabolized in the liver. This compound has been found to exhibit good solubility and stability in physiological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole in lab experiments include its potent anti-cancer and neuroprotective activity, low toxicity, and good bioavailability. However, the limitations of using this compound in lab experiments include its relatively low yield in the synthesis process and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound's potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole involves the reaction of 1-(4-bromophenyl)-2-cyclobutyl-1H-aziridine with sodium azide, followed by the reaction with 4-(methoxymethyl)phenylboronic acid and finally the reaction with 1,2,4-triazole-3-thiol. The yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole has been studied for its potential application in the treatment of cancer, particularly breast cancer. It has been found to exhibit potent anti-cancer activity in vitro and in vivo. This compound has also been studied for its potential application in the treatment of Alzheimer's disease. It has been found to exhibit neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-12(3-1)18-8-14(18)9-20-15-6-4-13(5-7-15)19-11-16-10-17-19/h4-7,10-12,14H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEDDMYMTDTOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.